molecular formula C13H17NO3 B4781342 butyl N-(3-acetylphenyl)carbamate

butyl N-(3-acetylphenyl)carbamate

Cat. No.: B4781342
M. Wt: 235.28 g/mol
InChI Key: PXQOJTKHDSSYQL-UHFFFAOYSA-N
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Description

Butyl N-(3-acetylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields due to their stability and versatility. This particular compound features a butyl group attached to the nitrogen atom and a 3-acetylphenyl group attached to the carbamate moiety, making it a unique and valuable chemical in both research and industrial applications.

Scientific Research Applications

Butyl N-(3-acetylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.

    Biology: Employed in the study of enzyme inhibition, particularly in the development of enzyme inhibitors.

    Medicine: Investigated for its potential use in drug design and development, especially as a prodrug to improve pharmacokinetic properties.

    Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-(3-acetylphenyl)carbamate typically involves the reaction of 3-acetylphenyl isocyanate with butanol. The reaction is carried out under mild conditions, often in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield. The reaction proceeds as follows:

3-acetylphenyl isocyanate+butanolbutyl N-(3-acetylphenyl)carbamate\text{3-acetylphenyl isocyanate} + \text{butanol} \rightarrow \text{this compound} 3-acetylphenyl isocyanate+butanol→butyl N-(3-acetylphenyl)carbamate

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and high yield. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Butyl N-(3-acetylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the butyl group with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of butyl N-(3-acetylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction is often reversible, allowing for controlled modulation of enzyme function. The acetylphenyl group can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(3-acetylphenyl)carbamate
  • tert-Butyl N-(3-acetylphenyl)carbamate
  • Ethyl N-(3-acetylphenyl)carbamate

Uniqueness

Butyl N-(3-acetylphenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The butyl group provides hydrophobic character, enhancing its solubility in organic solvents and its ability to permeate cell membranes. The 3-acetylphenyl group offers additional sites for chemical modification, allowing for the design of derivatives with tailored properties for specific applications.

Properties

IUPAC Name

butyl N-(3-acetylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-8-17-13(16)14-12-7-5-6-11(9-12)10(2)15/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQOJTKHDSSYQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 27.03 g of m-aminoacetophenone, 25.85 g of diisopropylethylamine, 27.32 g of n-butyl chloroformate and 300 ml of dichloromethane was reacted as described in Example 1, giving 42.10 g of (3-acetylphenyl)carbamic acid, butyl ester, mp 59°-60° C.
Quantity
27.03 g
Type
reactant
Reaction Step One
Quantity
25.85 g
Type
reactant
Reaction Step One
Quantity
27.32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.